molecular formula C7H14O B14634419 1-Methoxy-2-hexene CAS No. 56052-83-6

1-Methoxy-2-hexene

Cat. No.: B14634419
CAS No.: 56052-83-6
M. Wt: 114.19 g/mol
InChI Key: KCUBTOJYCKJIDC-AATRIKPKSA-N
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Description

1-Methoxy-2-hexene (C₇H₁₄O) is an alkene derivative featuring a methoxy group (-OCH₃) at the terminal position (C1) and a double bond between C2 and C2. This structure imparts unique reactivity, particularly in electrophilic addition and oxidation reactions. While direct data on its physical properties (e.g., boiling point, solubility) are absent in the provided evidence, its molecular weight is calculated as 114.19 g/mol. The compound is likely synthesized via electrochemical alkoxylation of 1-hexene, a method analogous to the preparation of 1-methoxycyclohex-2-ene .

Properties

CAS No.

56052-83-6

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-1-methoxyhex-2-ene

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h5-6H,3-4,7H2,1-2H3/b6-5+

InChI Key

KCUBTOJYCKJIDC-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/COC

Canonical SMILES

CCCC=CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexene can be synthesized through various methods. One common approach involves the etherification of 2-hexene with methanol in the presence of an acid catalyst. This reaction typically requires an acidic environment, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, 1-Methoxy-2-hexene can be produced by the addition of methanol to 2-hexene using a suitable catalyst. This process often involves the use of heterogeneous catalysts such as zeolites or metal oxides to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Epoxides: and from oxidation.

    1-Methoxyhexane: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxycyclohexene (C₇H₁₂O)

  • Structure : Cyclohexene ring with a methoxy group at C1.
  • Molecular Weight : 112.17 g/mol .
  • Reactivity : The cyclic structure introduces ring strain, favoring ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to the linear 1-Methoxy-2-hexene. Electrochemical studies suggest cyclohexene derivatives undergo regioselective alkoxylation at specific positions due to steric and electronic effects .
  • Applications : Used as a precursor in fine chemical synthesis.

(2E)-1-(1-Ethoxyethoxy)-2-hexene (C₁₀H₂₀O₂)

  • Structure : Ethoxyethoxy (-OCH₂CH₂O-) substituent at C1 and a trans double bond (E-configuration) at C2–C3.
  • Molecular Weight : 172.26 g/mol .
  • Reactivity : The bulky ethoxyethoxy group enhances steric hindrance, reducing electrophilic addition rates compared to 1-Methoxy-2-hexene. This compound may undergo ether cleavage under acidic conditions.
  • Applications: Potential use as a protecting group in organic synthesis.

Hexane, 1-(methoxymethoxy)- (C₈H₁₈O₂)

  • Structure : Methoxymethoxy (-OCH₂OCH₃) substituent on a linear hexane chain.
  • Molecular Weight : 146.23 g/mol .
  • Reactivity : Lacks a double bond, making it unreactive toward addition reactions. Primarily undergoes ether bond cleavage.
  • Applications : Intermediate in the synthesis of complex ethers.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
1-Methoxy-2-hexene C₇H₁₄O 114.19 Methoxy, alkene Electrophilic addition, oxidation
1-Methoxycyclohexene C₇H₁₂O 112.17 Methoxy, cycloalkene Ring-opening, alkoxylation
(2E)-1-(1-Ethoxyethoxy)-2-hexene C₁₀H₂₀O₂ 172.26 Ethoxyethoxy, alkene Ether cleavage, steric hindrance
Hexane, 1-(methoxymethoxy)- C₈H₁₈O₂ 146.23 Methoxymethoxy Ether cleavage

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